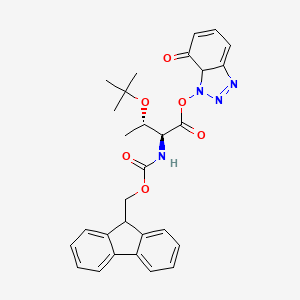

Fmoc-allo-Thr(tBu)-ODhbt

Description

Historical Evolution of Amide Bond Formation Strategies

The journey of peptide synthesis began with foundational work in the late 19th and early 20th centuries. researchgate.netnih.gov Early methods involved solution-phase chemistry, which, while groundbreaking, were often laborious and limited in scale. wikipedia.org A pivotal moment in this evolution was the development of the first reversible Nα-protecting group, the carbobenzoxy (Cbz) group, which allowed for a more controlled, stepwise addition of amino acids. nih.gov

The landscape of peptide synthesis was dramatically reshaped by the introduction of Solid-Phase Peptide Synthesis (SPPS) by R.B. Merrifield in the 1960s. nih.govnih.gov This innovation, where the growing peptide chain is anchored to an insoluble resin support, streamlined the synthesis process by simplifying the purification of intermediates. The original SPPS methodology was based on the "Boc/Bzl" strategy, which utilized the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection. nih.govpeptide.com

Further refinement led to the development of alternative protecting group strategies, most notably the "Fmoc/tBu" approach. csic.esnih.gov This strategy offered milder reaction conditions for the removal of the Nα-protecting group, expanding the scope of peptides that could be synthesized, particularly those sensitive to harsh acidic conditions. nih.govub.edu Concurrently, the methods for forming the amide bond itself—the peptide bond—have also evolved. Initial approaches have been supplemented by a vast array of coupling reagents designed to activate the carboxylic acid moiety of the incoming amino acid, promoting efficient and rapid bond formation while minimizing side reactions like racemization. wikipedia.orgresearchgate.net These advancements have culminated in highly efficient and often automated processes for creating complex peptides. americanpeptidesociety.org

Significance of Activated Amino Acid Derivatives in Modern Peptide Synthesis

The formation of a peptide bond between two amino acids is not a spontaneous process and requires the "activation" of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of the other. nih.govbachem.com Activated amino acid derivatives are therefore central to modern peptide synthesis, serving as the reactive intermediates that drive the chain elongation process. orgsyn.org

These derivatives are typically formed in situ or can be stable, isolable compounds. The activation is achieved by converting the carboxylic acid into a more reactive species, such as an active ester, an acid halide, or a symmetrical or mixed anhydride. researchgate.net The choice of activating reagent and the resulting activated species is critical for the success of the synthesis, influencing coupling efficiency, reaction time, and the preservation of the chiral integrity of the amino acids. wikipedia.org

The development of a wide range of coupling reagents, such as carbodiimides (e.g., DCC, DIC) and, later, aminium/uronium and phosphonium (B103445) salts (e.g., HBTU, HATU, PyBOP), has been instrumental. peptide.com These reagents, often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivatives, generate highly reactive activated esters that facilitate rapid and clean peptide bond formation. peptide.com The use of pre-formed activated amino acid derivatives, where the activating group is already attached to the amino acid, offers advantages in terms of convenience and reproducibility in automated synthesis protocols. The stability and reactivity of these activated derivatives are key considerations in designing efficient synthetic routes. orgsyn.org

Contextualizing Fmoc-allo-Thr(tBu)-ODhbt within Advanced Coupling Reagents

This compound is a highly specialized amino acid derivative designed for use in advanced peptide synthesis. creative-peptides.com To understand its role, we must first break down its name:

Fmoc : Indicates the Nα-amino group of the amino acid is protected by the fluorenylmethyloxycarbonyl group. wikipedia.org

allo-Thr : Refers to allothreonine, a stereoisomer (diastereomer) of the more common amino acid threonine. Its use allows for the introduction of non-natural stereochemistry into a peptide chain.

(tBu) : Signifies that the side-chain hydroxyl group of the allothreonine is protected by a tert-butyl ether. numberanalytics.com

ODhbt : This is the key to its function as an advanced coupling reagent. It denotes that the carboxylic acid of the allothreonine is pre-activated as a 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (Dhbt) ester. chemicalbook.com

The Dhbt ester is a type of active ester that facilitates peptide bond formation. The use of pre-activated esters like ODhbt can suppress racemization during the coupling step, which is a critical concern for maintaining the stereochemical purity of the final peptide. this compound is therefore not just a protected amino acid; it is a ready-to-use building block that combines protection and activation. This makes it a valuable tool for challenging coupling reactions, particularly in the synthesis of complex peptides where the incorporation of specific stereoisomers is required and the preservation of chiral integrity is paramount. chemicalbook.com

| Component | Function |

| Fmoc | Nα-amino protection (base-labile) |

| allo-Thr | Non-natural amino acid stereoisomer |

| tBu | Side-chain hydroxyl protection (acid-labile) |

| ODhbt | Carboxyl group activation for coupling (active ester) |

Compound Names

| Abbreviation/Name | Full Chemical Name |

| This compound | Nα-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-allo-threonine 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester |

| Cbz | Carbobenzoxy |

| Boc | tert-Butyloxycarbonyl |

| Bzl | Benzyl |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| tBu | tert-Butyl |

| SPPS | Solid-Phase Peptide Synthesis |

| DMF | Dimethylformamide |

| DCC | Dicyclohexylcarbodiimide |

| DIC | Diisopropylcarbodiimide |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| HOBt | 1-Hydroxybenzotriazole |

| TFA | Trifluoroacetic acid |

| Fmoc-Cl | 9-Fluorenylmethyloxycarbonyl chloride |

| Fmoc-OSu | N-(9-Fluorenylmethyloxycarbonyloxy)succinimide |

| allo-Thr | Allothreonine |

| Thr | Threonine |

| ODhbt | 3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester |

Structure

2D Structure

3D Structure

Properties

CAS No. |

267882-90-6 |

|---|---|

Molecular Formula |

C30H30N4O6 |

Molecular Weight |

542.59 |

Origin of Product |

United States |

Synthetic Pathways and Derivatization of Fmoc Allo Thr Tbu Odhbt

Stereoselective Synthesis of allothreonine Precursors

The generation of the allo-threonine stereoisomer is a critical initial phase in the synthesis of Fmoc-allo-Thr(tBu)-ODhbt. This section explores the methods used to obtain the necessary allothreonine precursors.

Epimerization and Derivatization of L-Threonine to allo-Threonine Variants

The non-proteinogenic amino acid D-allothreonine can be synthesized from the readily available L-threonine. One method involves the epimerization of L-threonine using salicylaldehyde (B1680747) as a catalyst in acetic acid, which yields a mixture of L-threonine and D-allothreonine. researchgate.net Separation of the resulting ammonium (B1175870) salt can provide D-allothreonine with a high diastereomeric excess. researchgate.net Another approach involves enzymatic isomerization. An amino acid racemase from Pseudomonas putida can catalyze the epimerization of L-threonine to D-allo-threonine. nih.govresearchgate.net This enzymatic method offers a highly specific route to the desired stereoisomer. nih.gov Furthermore, L-threonine aldolases can catalyze the reversible cleavage of L-threonine and L-allo-threonine to glycine (B1666218) and acetaldehyde, providing another potential enzymatic route for stereochemical control. uniprot.orgnih.govresearchgate.net

Incorporation of tert-Butyl (tBu) Protecting Group on Threonine Hydroxyl

The hydroxyl group of threonine is protected with a tert-butyl (tBu) group to prevent unwanted side reactions during peptide synthesis. This is typically achieved under acidic conditions. One method involves reacting the threonine methyl ester with isobutylene (B52900) in the presence of a sulfuric acid catalyst. evitachem.com Another approach uses isobutene and concentrated sulfuric acid in a suitable solvent like dichloromethane (B109758). The tert-butyl group is favored for side-chain protection in Fmoc-based solid-phase peptide synthesis (SPPS) due to its stability under the basic conditions used for Fmoc group removal and its lability under the acidic conditions used for final cleavage from the resin. biosyn.com

The tert-butylation of the hydroxyl group can be performed on the threonine backbone before or after other modifications, such as the introduction of the N-terminal Fmoc group. For example, a common route involves the formation of the threonine methyl ester, followed by tert-butylation of the hydroxyl group, saponification of the methyl ester, and finally, protection of the amino group with Fmoc-N-hydroxysuccinimide. evitachem.com

Activation of Fmoc-allo-Thr(tBu)-OH to the ODhbt Ester

To facilitate peptide bond formation, the carboxylic acid of Fmoc-allo-Thr(tBu)-OH is activated. The use of 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) esters is a well-established method for this purpose, known to suppress racemization.

General Methodologies for 3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) Ester Formation

The formation of ODhbt esters involves the reaction of the N-protected amino acid, in this case, Fmoc-allo-Thr(tBu)-OH, with 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HODhbt). chemicalland21.com This reaction is typically mediated by a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). chempep.com The use of HODhbt as an additive in carbodiimide-mediated couplings is effective in preventing racemization and the formation of N-acylurea byproducts. researchgate.net The resulting ODhbt esters are highly reactive and can be used for both solution-phase and solid-phase peptide synthesis. chemicalland21.comrsc.org

| Coupling Reagent | Additive | Key Features |

| DCC | HODhbt | Suppresses racemization and N-acylurea formation. researchgate.net |

| DIC | HODhbt | Alternative to DCC, often used to improve solubility of byproducts. |

Comparative Analysis of In Situ vs. Pre-formed Activated Ester Preparation

In peptide synthesis, activated esters can be prepared in situ or pre-formed and isolated before use. peptide2.comorgsyn.org Pre-formed ODhbt esters of Fmoc-amino acids are stable enough to be isolated, purified, and stored. chempep.comuniurb.it This allows for better characterization and quality control of the activated amino acid derivative before its use in peptide coupling.

In situ activation, where the activating reagents are added directly to the coupling reaction, is also a common practice. peptide2.com While this approach can be more convenient, it may carry a higher risk of side reactions. For instance, the in situ formation of HODhbt esters can sometimes be accompanied by the formation of a byproduct, 3-(2-azidobenzyloxy)-4-oxo-3,4-dihydro-1,2,3-benzotriazine, which can terminate the growing peptide chain. uniurb.it Therefore, the use of pre-formed, purified ODhbt esters is often preferred to avoid such complications. uniurb.it

| Preparation Method | Advantages | Disadvantages |

| Pre-formed | High purity, well-characterized, avoids side reactions from activating agents in the coupling step. chempep.comuniurb.it | Requires an additional synthesis and purification step. |

| In situ | Convenient, one-pot procedure. peptide2.com | Potential for side reactions and byproduct formation. uniurb.it |

Optimization of Reaction Conditions for ODhbt Esterification

The optimization of reaction conditions for ODhbt esterification is crucial to ensure high yield and purity of the final product. Key parameters to consider include the choice of solvent, temperature, and reaction time. The esterification is often carried out in anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere. The reaction temperature is typically kept between 0°C and room temperature to minimize side reactions. Reaction times can vary from one to several hours.

Furthermore, the choice of coupling reagent and the use of additives can significantly impact the efficiency of the esterification. While carbodiimides are commonly used, other coupling reagents have also been developed. chempep.com The addition of a base is generally avoided in peptide couplings involving activated esters to prevent racemization. orgsyn.org

Mechanistic Insights into Amide Bond Formation Mediated by Fmoc Allo Thr Tbu Odhbt

General Mechanism of Carboxyl Group Activation by ODhbt Esters

The formation of a peptide bond requires the activation of a carboxyl group to make it susceptible to nucleophilic attack by an amine. wikipedia.orglumenlearning.com The use of ODhbt esters is a prominent strategy to achieve this activation. In a typical in situ activation process, a coupling reagent, such as a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC), first reacts with the free carboxylic acid of an N-protected amino acid. This reaction forms a highly reactive O-acylisourea intermediate. spbu.ruluxembourg-bio.com

While this intermediate is highly activated, it is also unstable and prone to undesirable side reactions, including racemization and the formation of a stable N-acylurea byproduct. luxembourg-bio.combachem.com To circumvent these issues, an additive, in this case, 3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine (HODhbt, also known as HOOBt), is introduced. bachem.com HODhbt efficiently intercepts the O-acylisourea intermediate to form the corresponding ODhbt active ester. luxembourg-bio.combachem.comthieme-connect.de

The ODhbt ester is considered an "active ester" because the electron-withdrawing nature of the benzotriazinone ring system renders the carbonyl carbon significantly more electrophilic and thus, highly reactive towards nucleophiles like the free amino group of another amino acid. wikipedia.org This two-step activation (formation of O-acylisourea followed by conversion to ODhbt ester) is crucial as it channels the reaction toward the desired peptide bond formation, minimizing side reactions. luxembourg-bio.com Compounds like Fmoc-allo-Thr(tBu)-ODhbt are supplied with this activation already in place, streamlining the synthesis process.

Nucleophilic Attack and Peptide Bond Formation Kinetics

Once the ODhbt active ester is formed or introduced, the subsequent step is the nucleophilic attack by the free amino group of the N-terminal residue of the growing peptide chain. uzh.ch The aminolysis of active esters is a bimolecular reaction that proceeds through a two-step mechanism involving a tetrahedral intermediate. thieme-connect.de

Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ODhbt ester. This leads to the formation of a transient, high-energy tetrahedral intermediate. thieme-connect.de

Intermediate Collapse: The tetrahedral intermediate collapses, resulting in the formation of the new, stable amide (peptide) bond and the release of the HODhbt leaving group. bachem.comthieme-connect.de

| Ester Type | Relative Coupling Rate | Key Characteristics |

|---|---|---|

| ODhbt | High | Highly reactive, good for minimizing racemization, release of HODhbt can be monitored spectrophotometrically. bachem.com |

| OAt (from HOAt) | Very High | More reactive than OBt esters; highly effective at suppressing racemization. luxembourg-bio.combachem.com |

| OBt (from HOBt) | Moderate-High | Classic additive, effective at suppressing racemization but less reactive than OAt or ODhbt esters. luxembourg-bio.combachem.com |

| OSu (from HOSu) | Moderate | Forms stable, isolable active esters; susceptible to Lossen-rearrangement side reaction. bachem.com |

| OPfp | High | Stable, crystalline, and highly reactive esters often used in automated SPPS. bachem.com |

Stereochemical Integrity and Epimerization Control in ODhbt-Mediated Couplings

A paramount challenge in peptide synthesis is the preservation of the stereochemical configuration of the chiral α-carbons of the amino acids. rsc.orgdntb.gov.ua Loss of stereochemical integrity, known as epimerization (or racemization for the mixture), can lead to the formation of diastereomeric peptides that are often difficult to separate and may have altered or no biological activity. dntb.gov.ua

Epimerization occurs primarily during the activation step of the carboxyl group. thieme-connect.de The central event is the abstraction of the α-proton from the chiral carbon by a base, which generates a planar, achiral enolate intermediate. thieme-connect.de Subsequent, non-stereospecific re-protonation of this intermediate leads to a mixture of L- and D-isomers. thieme-connect.de Several factors influence the rate of this deleterious side reaction:

Activating Group: The electron-withdrawing character of the activating group, which is necessary to facilitate the peptide bond formation, also increases the acidity of the α-proton, making it more susceptible to abstraction by a base. thieme-connect.de

Oxazolone (B7731731) Formation: A major pathway for epimerization, especially when coupling peptide fragments or certain amino acids like cysteine and histidine, involves the formation of an intermediate 5(4H)-oxazolone ring. luxembourg-bio.comnih.gov The α-proton of the oxazolone is particularly acidic and is readily removed, leading to rapid epimerization. nih.gov

Base: The strength and steric hindrance of the base used in the coupling reaction have a significant impact. Stronger, less hindered bases are more likely to cause epimerization. highfine.com

Amino Acid Structure: Amino acids with electron-withdrawing groups in their side chains, or those prone to cyclization, are more susceptible to epimerization. nih.gov

Temperature and Reaction Time: Higher temperatures and longer reaction times increase the likelihood of epimerization. bachem.com

| Base | pKa | Tendency for Racemization | Reason |

|---|---|---|---|

| N,N-diisopropylethylamine (DIEA) | ~10.1 | High | Stronger basicity facilitates α-proton abstraction. highfine.com |

| N-methylmorpholine (NMM) | ~7.38 | Lower | Weaker base compared to DIEA. highfine.com |

| 2,4,6-Collidine (TMP) | ~7.43 | Low | Weaker basicity combined with significant steric hindrance reduces its ability to abstract the α-proton. highfine.com |

The use of HODhbt as an additive or the direct use of pre-formed ODhbt esters is a well-established strategy to maintain stereochemical integrity. bachem.comthieme-connect.de The suppression of racemization is achieved through several interconnected mechanisms:

Kinetic Control: The primary strategy is to ensure that the rate of aminolysis (the desired peptide bond formation) is significantly faster than the rate of epimerization (α-proton abstraction or oxazolone formation). luxembourg-bio.com The high reactivity of ODhbt esters promotes rapid coupling, reducing the lifetime of the activated species and thus the opportunity for racemization to occur. bachem.com

Buffering Effect: Additives like HODhbt are acidic (more so than HOBt) and can act as a proton source, which may help to suppress the formation of the enolate intermediate responsible for racemization. highfine.com

Avoiding Over-activation: While highly reactive, ODhbt esters represent a form of "controlled activation" compared to more aggressive intermediates like the O-acylisourea or symmetric anhydrides. This balance of high reactivity and relative stability is key to minimizing epimerization. luxembourg-bio.comrsc.org Research has shown that additives based on the benzotriazole (B28993) scaffold are highly effective at reducing epimerization levels compared to couplings performed without them. For instance, in a model coupling, the use of DCC with the related additive HOAt dramatically reduced epimerization from 41.9% (with HOBt) to 14.9%. luxembourg-bio.com

By forming a highly reactive ester that rapidly undergoes aminolysis, the ODhbt moiety ensures that the desired peptide bond is formed efficiently while minimizing the risk of losing the crucial stereochemical purity of the constituent amino acids.

Applications of Fmoc Allo Thr Tbu Odhbt in Peptide Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS) Applications

Fmoc-allo-Thr(tBu)-ODhbt is primarily utilized within the framework of Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS). This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. The use of pre-activated esters like ODhbt esters can streamline this process.

The efficiency of peptide bond formation is a critical factor in SPPS. ODhbt esters are classified as active esters, which are more reactive than the esters formed in situ with additives like 1-hydroxybenzotriazole (B26582) (HOBt). bachem.compeptide2.com This increased reactivity can lead to faster and more complete coupling reactions, which is particularly advantageous for sterically hindered amino acids or during the synthesis of long peptide chains. chempep.com

The kinetics of the coupling reaction with ODhbt esters are generally favorable, allowing for shorter reaction times compared to methods requiring in situ activation. nih.gov The rate of the reaction is influenced by factors such as the solvent, temperature, and the nature of the N-terminal amine of the resin-bound peptide. The progress of the coupling reaction can sometimes be monitored spectrophotometrically by the release of the 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HOOBt) byproduct. bachem.com

Table 1: Comparison of General Coupling Reagent Reactivity

| Coupling Reagent/Active Ester | General Reactivity Level | Typical Coupling Time |

|---|---|---|

| Carbodiimide (B86325) (e.g., DIC) + HOBt | Standard | 30-120 min |

| HBTU/TBTU | High | 10-30 min nih.gov |

| ODhbt Esters | High bachem.compeptide2.com | Rapid chempep.com |

Note: This table provides a general comparison, and specific kinetics can vary based on the peptide sequence and synthesis conditions.

"Difficult" peptide sequences, often characterized by hydrophobicity and a tendency to form secondary structures and aggregate on the solid support, pose a significant challenge to SPPS. peptide.com These phenomena can hinder both the deprotection of the Fmoc group and the subsequent coupling of the next amino acid, leading to incomplete reactions and the formation of deletion sequences.

Modern peptide synthesis is largely performed on automated synthesizers, which carry out the repetitive cycles of deprotection, washing, and coupling. beilstein-journals.org Pre-formed and stable active esters like Fmoc-AA-ODhbt are well-suited for use in such automated platforms. chempep.com Their stability allows for them to be prepared as solutions and stored in the synthesizer's reservoirs without significant degradation.

The use of pre-activated derivatives simplifies the synthesis protocol by eliminating the need for in situ activation steps, which can involve the handling of potentially unstable or corrosive reagents. bachem.comnih.gov This streamlined workflow enhances the reliability and reproducibility of the automated synthesis process.

Solution-Phase Peptide Synthesis (LPPS) Applications

While SPPS is the dominant methodology for peptide synthesis, particularly in research settings, solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, remains a valuable technique, especially for large-scale production. ekb.egamericanpeptidesociety.org

In LPPS, intermediates are isolated and purified after each coupling step. The use of pre-formed active esters like this compound offers several advantages in this context. The high reactivity of the ODhbt ester can lead to faster reaction times and higher yields. bachem.comresearchgate.net

Furthermore, the use of active esters can minimize side reactions associated with some in situ coupling reagents, such as racemization. americanpeptidesociety.org The controlled conditions under which the active ester is formed and purified prior to its use in the coupling step can contribute to a cleaner reaction profile.

A key consideration in any peptide synthesis is the purity of the final product and the profile of any by-products formed during the reaction. In LPPS, the purification of intermediates allows for the removal of by-products at each stage.

When using ODhbt esters, the primary by-product of the coupling reaction is HOOBt. However, a potential side reaction associated with the in situ formation of HODhbt esters is the generation of 3-(2-azidobenzyloxy)-4-oxo-3,4-dihydro-1,2,3-benzotriazine, which can act as a chain terminator. uniurb.it The use of a pre-formed, purified this compound ester can mitigate the risk of this and other side reactions that might occur during the activation step. uniurb.it The enantiomeric purity of the final peptide is a critical quality attribute, and the choice of coupling method can influence the extent of racemization. nih.govdigitellinc.com While active esters are generally considered to reduce the risk of racemization compared to some other methods, careful control of reaction conditions, such as temperature and base concentration, is still necessary to ensure high chiral purity. americanpeptidesociety.org

Table 2: Mentioned Chemical Compounds

| Abbreviation | Full Chemical Name |

|---|---|

| This compound | N-α-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-allo-threonine 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester |

| SPPS | Solid-Phase Peptide Synthesis |

| LPPS | Liquid-Phase Peptide Synthesis (Solution-Phase Peptide Synthesis) |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| tBu | tert-Butyl |

| ODhbt | 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester |

| HOBt | 1-Hydroxybenzotriazole |

| HOOBt | 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine |

| DIC | N,N'-Diisopropylcarbodiimide |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate |

| TBTU | N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate (B81430) |

| OPfp | Pentafluorophenyl ester |

Methodological Considerations for Incorporating allothreonine into Peptides.

The successful incorporation of the non-proteinogenic amino acid allothreonine into a peptide sequence using this compound requires careful consideration of several methodological factors. These considerations are crucial for ensuring high coupling efficiency, minimizing side reactions, and preserving the stereochemical integrity of the chiral centers in the allothreonine residue. The use of a 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) ester provides a pre-activated form of the amino acid, which influences the choice of synthesis strategy.

A primary advantage of using Fmoc-amino acid-ODhbt esters is their function as self-indicating reagents in solid-phase peptide synthesis (SPPS). rsc.org The ODhbt leaving group (3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine) is released upon acylation of the resin-bound amine. Ionization of this liberated hydroxyl component by the basic amine on the resin produces a distinct color, providing a real-time visual indicator of the coupling reaction's progress. rsc.org This allows for precise monitoring and determination of the reaction endpoint, ensuring that the coupling is allowed to proceed to completion without unnecessary extension of reaction time, which could increase the risk of side reactions.

ODhbt esters are generally more reactive than the more common HOBt esters, which can be advantageous for coupling sterically hindered residues. bachem.com However, the β-branched nature of the allothreonine side chain, combined with the bulky tert-butyl (tBu) protecting group, still presents a significant steric challenge. oup.com Therefore, methodological adjustments are often necessary to drive the coupling to completion.

Key methodological considerations include:

Solvent Selection: The choice of solvent is critical for solvating the growing peptide chain and minimizing aggregation, which is a known issue for sequences containing threonine. oup.comsigmaaldrich.com N,N-Dimethylformamide (DMF) is a standard solvent, but for difficult couplings, mixtures containing N-methyl-2-pyrrolidone (NMP) or dichloromethane (B109758) (DCM) may be employed to improve swelling of the resin and disrupt secondary structure formation. researchgate.net

Reaction Time and Temperature: While the ODhbt ester is highly reactive, extended coupling times may be necessary to ensure complete acylation, especially when the N-terminal amine of the growing peptide is sterically hindered. sigmaaldrich.com Monitoring the color change associated with the ODhbt leaving group is particularly useful here. rsc.org In some cases, performing the coupling at an elevated temperature can help overcome kinetic barriers, though this must be balanced against the risk of racemization or other side reactions.

Double Coupling: For particularly challenging sequences, a double coupling strategy may be warranted. This involves repeating the coupling step with a fresh portion of the activated amino acid to ensure that all available N-terminal amines have reacted. researchgate.net

Monitoring: In addition to the visual indication from the ODhbt ester, traditional methods for monitoring coupling completion, such as the Kaiser test or the TNBS test for free primary amines, should be employed to confirm the absence of unreacted sites before proceeding to the next deprotection step. researchgate.net

These methodological factors are summarized in the table below.

| Parameter | Standard Condition | Consideration for this compound | Rationale |

| Activation | In situ activation (e.g., HBTU/HOBt) | Pre-activated as ODhbt ester | Provides high reactivity and a self-indicating leaving group. rsc.orgbachem.com |

| Solvent | DMF | DMF, NMP, or mixtures (e.g., DCM/DMF/NMP) | To improve resin swelling and disrupt potential peptide aggregation. sigmaaldrich.comresearchgate.net |

| Temperature | Room Temperature | Room Temperature or slightly elevated | To overcome the steric hindrance of the β-branched side chain. oup.com |

| Reaction Time | 1-2 hours | Potentially extended; monitor via color change | To ensure the coupling reaction goes to completion. rsc.org |

| Monitoring | Kaiser Test | Visual color change from ODhbt + Kaiser Test | Provides real-time and post-reaction confirmation of completion. rsc.orgresearchgate.net |

Challenges and Solutions in Utilizing this compound for Peptide Assembly.

Despite the advantages conferred by the pre-activated and self-indicating nature of the ODhbt ester, the use of this compound in peptide assembly is not without its challenges. These primarily stem from the inherent steric hindrance of the allothreonine residue and the propensity of certain peptide sequences to aggregate during synthesis.

Challenge 1: Incomplete Coupling due to Steric Hindrance

The most significant challenge is achieving complete coupling of the bulky this compound to the N-terminus of the growing peptide chain. nih.govresearchgate.net Allothreonine is a β-branched amino acid, and its side chain, along with the tBu and Fmoc protecting groups, creates a sterically crowded environment around the reactive carboxyl group. This can slow down the rate of acylation, leading to incomplete reactions and the formation of deletion sequences (peptides missing the allothreonine residue). oup.com This problem is exacerbated if the N-terminal amino acid of the peptide-resin is also sterically hindered.

Solutions:

Optimized Coupling Conditions: As discussed in the previous section, employing extended reaction times, elevated temperatures, and solvents that promote resin swelling can help mitigate steric hindrance. researchgate.net

Use of Additives: While the ODhbt ester is already active, the addition of nucleophilic catalysts in certain contexts, if compatible, could potentially enhance the reaction rate.

Chaotropic Salts: In cases of severe aggregation, the addition of chaotropic salts like lithium chloride (LiCl) or potassium thiocyanate (B1210189) (KSCN) to the coupling mixture can disrupt intermolecular hydrogen bonds that cause aggregation, thereby improving the accessibility of the reactive sites. researchgate.net

Capping: If incomplete coupling is detected and cannot be resolved by recoupling, the unreacted N-terminal amines should be "capped" by acetylation with acetic anhydride. This prevents them from reacting in subsequent cycles and simplifies the purification of the final peptide by ensuring that truncated sequences are chemically distinct from the target peptide. researchgate.net

Challenge 2: Peptide Aggregation

Peptide chains, particularly those containing hydrophobic or β-branched residues like threonine and its isomers, have a tendency to form stable secondary structures on the solid support. sigmaaldrich.com This aggregation can physically block reactive sites, leading to poor solvation of the peptide-resin and resulting in dramatically reduced rates for both the deprotection and coupling steps. This is a sequence-dependent problem and can be difficult to predict. oup.com

Solutions:

Disruptive Solvents: Using solvent systems known to disrupt secondary structures, such as "magic mixtures" (e.g., DCM/DMF/NMP), can be highly effective. researchgate.net

Backbone Protection: For exceptionally difficult sequences, the incorporation of backbone-protecting groups, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group on a preceding residue, can effectively prevent aggregation by disrupting the hydrogen bonding patterns that lead to secondary structure formation. oup.com

Pseudoproline Dipeptides: Incorporating a pseudoproline dipeptide at a strategic point in the sequence before the difficult coupling can introduce a "kink" in the peptide backbone, which disrupts aggregation. sigmaaldrich.comacs.org This would involve synthesizing a dipeptide containing allothreonine, which can be a complex but powerful strategy.

The following table summarizes the key challenges and their corresponding solutions.

| Challenge | Description | Primary Solution(s) | Secondary Solution(s) |

| Incomplete Coupling | Steric hindrance from the β-branched side chain and protecting groups slows the acylation reaction, leading to deletion sequences. nih.govresearchgate.net | Extended reaction times, double coupling, and use of elevated temperatures. | Capping of unreacted amines with acetic anhydride. researchgate.net |

| Peptide Aggregation | The growing peptide chain forms secondary structures on the resin, blocking reactive sites and hindering solvation. oup.comsigmaaldrich.com | Use of structure-disrupting solvents (e.g., NMP) and chaotropic salts (e.g., LiCl). researchgate.net | Incorporation of backbone-protecting groups (e.g., Hmb) or pseudoproline dipeptides in the sequence. oup.comsigmaaldrich.com |

Comparative Analysis of Fmoc Allo Thr Tbu Odhbt with Other Coupling and Activating Reagents

Comparison with Pentafluorophenyl (Pfp) Esters

Pentafluorophenyl (Pfp) esters are highly reactive active esters used in peptide synthesis, valued for their crystallinity and stability. nih.govchemicalbook.com When comparing Fmoc-allo-Thr(tBu)-ODhbt with its Pfp ester counterpart, several differences in reactivity and application emerge.

Pfp esters of Fmoc-amino acids are known for their high reactivity, which facilitates rapid amide bond formation, often completing within seconds under microwave irradiation. researchgate.net They are particularly effective in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. nih.govresearchgate.netrsc.org The electron-withdrawing nature of the pentafluorophenyl group makes it an excellent leaving group, enhancing the acylation rate. nih.gov However, this high reactivity can sometimes be a drawback, especially when dealing with sterically hindered amino acids where slower, more controlled coupling is preferable to prevent side reactions.

ODhbt esters, including this compound, are generally considered more reactive than HOBt esters. bachem.com The release of the benzotriazine byproduct during the reaction can be monitored spectrophotometrically, offering a convenient way to track reaction progress. bachem.com While Pfp esters are broadly applicable, the specific context of a hindered amino acid like allo-threonine derivative might benefit from the reactivity profile of an ODhbt ester, which is designed to be highly reactive yet potentially more controlled than Pfp esters in certain scenarios.

| Feature | This compound | Fmoc-amino acid-OPfp |

| Reactivity | High, generally more reactive than HOBt esters. bachem.com | Very high, due to the electron-withdrawing nature of the Pfp group. nih.gov |

| Reaction Monitoring | Spectrophotometric monitoring of benzotriazine release is possible. bachem.com | Not inherently monitorable by a simple colorimetric method. |

| Application | Suitable for coupling sterically hindered amino acids. | Widely used in both SPPS and solution-phase synthesis for various amino acids. nih.govrsc.org |

| Stability | Generally stable for storage. | Crystalline and generally stable, easy to handle. nih.gov |

Comparison with N-Hydroxysuccinimide (OSu/NHS) Esters

N-Hydroxysuccinimide (NHS) esters are another widely used class of active esters in peptide synthesis. bachem.comnih.gov They are known for their good stability and reactivity, particularly in aqueous solutions, making them suitable for bioconjugation. chemicalbook.combachem.com

Compared to NHS esters, ODhbt esters are typically more reactive. bachem.com This increased reactivity can be advantageous when coupling sterically hindered residues like allo-Thr(tBu), where NHS esters might prove too sluggish. While NHS esters are effective for many standard peptide couplings, their lower reactivity compared to ODhbt esters can lead to incomplete reactions or require longer reaction times for challenging sequences. nih.gov

A significant advantage of NHS esters is the water solubility of the N-hydroxysuccinimide byproduct, which simplifies purification in aqueous-phase reactions. chemicalbook.com However, in the context of solid-phase peptide synthesis where excess reagents and byproducts are washed away, this advantage is less pronounced. A potential drawback of NHS esters is their susceptibility to the Lossen rearrangement under condensation conditions, which can introduce a β-alanine residue into the peptide chain. bachem.com

| Feature | This compound | Fmoc-amino acid-OSu/NHS |

| Reactivity | More reactive than NHS esters. bachem.com | Moderately reactive, suitable for many applications. nih.gov |

| Byproduct | Benzotriazine derivative. | N-Hydroxysuccinimide (water-soluble). chemicalbook.com |

| Side Reactions | Potential for side reactions associated with the benzotriazine moiety. uniurb.it | Susceptible to Lossen rearrangement. bachem.com |

| Stability | Generally stable. | Good stability, allowing for isolation and storage. chemicalbook.combachem.com |

Comparison with Carbodiimide-Based Coupling Agents (DCC, DIC, EDC)

Carbodiimides like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are not active esters themselves but are used to activate carboxylic acids in situ for peptide bond formation. nbinno.comcreative-proteomics.compeptide.com

The primary distinction is that this compound is a pre-activated amino acid derivative, whereas carbodiimides are reagents that facilitate the activation step during the coupling reaction. The use of carbodiimides alone can lead to significant racemization and the formation of N-acylurea byproducts, which can terminate the peptide chain. bachem.comluxembourg-bio.com

DCC forms a dicyclohexylurea (DCU) byproduct that is insoluble in most organic solvents, making it easy to remove by filtration in solution-phase synthesis but problematic for SPPS. nbinno.compeptide.com

DIC is a liquid and its corresponding urea (B33335) byproduct is more soluble in organic solvents, making it more suitable for SPPS than DCC. peptide.cominterchim.fr

EDC is water-soluble, as is its urea byproduct, making it ideal for aqueous-phase couplings and bioconjugation, with easy removal of byproducts through aqueous extraction. nbinno.comcreative-proteomics.com

The use of a pre-activated ester like this compound avoids the in situ activation step and the direct use of a carbodiimide (B86325), thereby circumventing the primary formation of N-acylurea.

| Reagent | Form | Byproduct Solubility | Primary Application |

| DCC | Waxy solid nbinno.com | Insoluble in most organic solvents. nbinno.compeptide.com | Solution-phase synthesis. |

| DIC | Liquid interchim.fr | Soluble in organic solvents. peptide.com | Solid-phase synthesis. |

| EDC | Solid (hydrochloride salt) nbinno.com | Water-soluble. nbinno.comcreative-proteomics.com | Aqueous-phase synthesis, bioconjugation. |

To mitigate the side reactions associated with carbodiimides, additives such as 1-Hydroxybenzotriazole (B26582) (HOBt) and 1-Hydroxy-7-azabenzotriazole (B21763) (HOAt) are almost always used. bachem.compeptide.com These additives react with the O-acylisourea intermediate formed by the carbodiimide and the carboxylic acid to generate an in situ active ester (OBt or OAt ester), which is more stable and less prone to racemization. peptide.comcreative-peptides.com

HOBt was the most common additive for decades and is highly effective at suppressing racemization. bachem.com However, it has explosive properties, especially in its anhydrous form, which has restricted its availability. bachem.com

HOAt is more reactive than HOBt and provides even better suppression of racemization. acs.org The pyridine (B92270) nitrogen in its structure is thought to provide anchimeric assistance during the coupling reaction. sigmaaldrich.com Like HOBt, it also has explosive potential. bachem.com

The use of this compound can be seen as an extension of this principle, where a stable, highly reactive benzotriazine-based active ester is pre-formed and isolated, ready for direct use in coupling without the need for a carbodiimide and an additive during the critical peptide bond formation step. ODhbt esters are noted to be more reactive than the corresponding HOBt esters. bachem.com

Comparison with Phosphonium (B103445) and Uronium/Aminium Salt Reagents (BOP, PyBOP, HBTU, HATU)

Phosphonium (e.g., BOP, PyBOP) and uronium/aminium (e.g., HBTU, HATU) salts are highly efficient coupling reagents that generate active esters in situ, similar to the carbodiimide/additive approach but often with higher reactivity and fewer side reactions. bachem.comsigmaaldrich.com

BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) is a very effective reagent but releases the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA). bachem.com

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) was developed as a non-toxic alternative to BOP and exhibits similar high coupling efficiency. bachem.compeptide.com

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and its tetrafluoroborate (B81430) analog TBTU are among the most popular coupling reagents for SPPS. They are highly efficient but can cause guanidinylation of the N-terminal amine if used in excess, which terminates the peptide chain. bachem.comsigmaaldrich.com

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is based on HOAt and is generally more reactive than HBTU, with less risk of racemization. It is particularly effective for coupling hindered amino acids. peptide.comsigmaaldrich.com

The primary advantage of this compound over these in situ reagents is the simplicity of the coupling reaction. Since the amino acid is already activated, the coupling step only requires the addition of a base. This avoids the handling of multiple, often hazardous, coupling reagents and additives during the synthesis cycle. However, the in situ reagents offer greater flexibility, as they can be used to activate any carboxylic acid, not just pre-prepared amino acid derivatives.

| Reagent | Class | Key Characteristics |

| BOP | Phosphonium | Highly efficient; produces carcinogenic HMPA byproduct. bachem.com |

| PyBOP | Phosphonium | Safer alternative to BOP with similar efficiency; does not cause guanidinylation. bachem.comsigmaaldrich.com |

| HBTU | Aminium | Very popular for SPPS; efficient; can cause N-terminal guanidinylation. bachem.comsigmaaldrich.com |

| HATU | Aminium | More reactive than HBTU; based on HOAt for reduced racemization; good for hindered couplings. peptide.comsigmaaldrich.com |

Assessment of Advantages and Limitations of ODhbt Activation in Specific Synthetic Contexts

The use of a pre-activated ODhbt ester like this compound presents a specific set of advantages and limitations depending on the synthetic challenge.

Advantages:

High Reactivity for Hindered Residues: The high reactivity of ODhbt esters makes them particularly suitable for coupling sterically demanding amino acids like allo-Thr(tBu), where other methods may be sluggish or fail. bachem.com

Reduced Side Reactions at the Coupling Step: By using a pre-activated ester, the side reactions associated with in situ activation, such as N-acylurea formation (with carbodiimides) or guanidinylation (with uronium salts), are avoided. bachem.comsigmaaldrich.com

Simplified Coupling Protocol: The coupling reaction is simplified to the addition of the activated amino acid and a base to the resin, streamlining the synthesis process.

Reaction Monitoring: The release of the 3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine (HOOBt) byproduct can be monitored spectrophotometrically, providing a real-time indication of coupling progress. bachem.com

Limitations:

Cost and Availability: Pre-activated amino acid derivatives are generally more expensive than the corresponding free amino acids and the common coupling reagents. Their availability may also be more limited.

Byproduct Formation during Preparation: The synthesis of ODhbt esters themselves can sometimes be accompanied by the formation of byproducts that can act as chain terminators if not properly removed. uniurb.it

Lack of Flexibility: The use of pre-activated esters is less flexible than in situ activation methods. Each amino acid derivative must be synthesized and stored separately, whereas a single set of coupling reagents can be used for all amino acids in the sequence.

In the specific context of synthesizing a peptide containing the hindered Fmoc-allo-Thr(tBu) residue, the advantages of using the ODhbt-activated form likely outweigh the limitations. The enhanced reactivity and cleaner coupling reaction can be crucial for achieving a high yield and purity of the final peptide, justifying the higher cost of the specialized building block.

Advanced Methodological and Analytical Considerations for Fmoc Allo Thr Tbu Odhbt in Peptide Research

Influence of Solvent Systems on Coupling Reactions

The choice of solvent is a critical parameter in peptide synthesis, profoundly impacting reaction kinetics, reagent solubility, and the suppression of side reactions. When employing Fmoc-allo-Thr(tBu)-ODhbt, the solvent system must effectively solvate the protected amino acid ester, the growing peptide chain (which is often attached to a solid support), and any other reagents.

The most commonly used solvents in solid-phase peptide synthesis (SPPS) are polar aprotic solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). These solvents are favored for their excellent solvating properties for protected amino acids and their ability to swell the polystyrene-based resins typically used as solid supports. Dichloromethane (B109758) (DCM) is another common solvent, often used during the activation step and for washing, although its resin-swelling capabilities are less pronounced than those of DMF or NMP.

The efficiency of a coupling reaction involving an ODhbt ester is directly tied to the solvent's ability to facilitate the interaction between the activated ester and the free N-terminal amine of the peptide chain. A solvent that promotes high reagent concentration and mobility while minimizing aggregation of peptide chains will lead to superior coupling outcomes. In some cases, solvent mixtures or the addition of chaotropic agents may be necessary to disrupt secondary structures that can hinder the reaction.

Table 1: Comparison of Common Solvents in Peptide Synthesis

| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Features |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Excellent resin swelling and solvating properties for most reagents. |

| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 202 | Similar to DMF but with a higher boiling point; can be more effective at disrupting aggregation. |

Optimization of Reaction Parameters (Temperature, Concentration, Time)

Beyond the solvent, the precise control of reaction parameters is essential for maximizing the efficiency of the coupling step while preserving the stereochemical integrity of the amino acid.

Temperature: Most peptide coupling reactions are conducted at room temperature. However, for difficult couplings, such as those involving sterically hindered amino acids like the t-butyl-protected allo-threonine, elevated temperatures (e.g., 35-50°C) can be employed. Increased temperature can enhance reaction rates and disrupt peptide chain aggregation. This approach must be used cautiously, as higher temperatures can also increase the rate of side reactions, most notably racemization.

Concentration: The concentration of the this compound active ester and the N-terminal amine on the resin are key drivers of the reaction rate. Typically, a 1.5- to 3-fold molar excess of the activated amino acid is used relative to the resin substitution level. This ensures the reaction is driven to completion in a reasonable timeframe. Optimizing the concentration can lead to more efficient use of expensive reagents and reduce the potential for side reactions associated with prolonged exposure to coupling conditions.

Time: The duration of the coupling reaction must be sufficient to ensure completion, which is typically monitored using a qualitative test like the Kaiser test. While shorter reaction times are often adequate, challenging sequences may require extended periods. The optimal time is a balance between achieving complete acylation and minimizing the risk of side reactions that can occur with prolonged reaction times, such as racemization or degradation of the active ester.

Table 2: General Effects of Reaction Parameter Optimization

| Parameter | Typical Range | Effect of Increase | Potential Drawbacks of Increase |

|---|---|---|---|

| Temperature | 20°C - 50°C | Increases reaction rate; helps overcome aggregation. | Increased risk of racemization and other side reactions. |

| Concentration | 1.5 - 5.0 equivalents | Drives reaction to completion faster. | Increased cost; potential for side reactions from excess reagent. |

| Time | 30 min - 4 hours | Ensures reaction completion for difficult couplings. | Longer exposure to basic conditions can promote side reactions. |

Monitoring Techniques for Reaction Progress and By-product Formation

Effective monitoring is crucial for optimizing peptide synthesis protocols. It allows for the confirmation of reaction completion and the detection of potential by-products. For couplings with this compound, both qualitative and quantitative methods can be applied. Standard qualitative methods include the Kaiser test or other ninhydrin-based tests, which detect the presence of unreacted primary amines on the solid support. A negative test result indicates the successful completion of the coupling reaction. For more detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can be used to analyze a small, cleaved portion of the resin-bound peptide to confirm the addition of the correct mass.

A specific advantage of using ODhbt esters is the potential for real-time monitoring of the reaction progress. As the coupling reaction proceeds, the this compound is consumed, and the 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HODhbt) is released as an anion. This released benzotriazine by-product has a distinct chromophore that absorbs in the UV-visible range.

By monitoring the increase in absorbance at a characteristic wavelength for the HODhbt anion, the kinetics of the coupling reaction can be followed in real-time. bachem.com This quantitative method provides more detailed information than a simple endpoint test, allowing for precise determination of reaction completion and enabling kinetic studies to optimize coupling conditions for particularly difficult sequences.

Table 3: Conceptual Data for Spectrophotometric Monitoring

| Reaction Time (minutes) | Absorbance at λmax of HODhbt Anion | Reaction Progress |

|---|---|---|

| 0 | 0.010 | Reaction Initiated |

| 5 | 0.250 | Rapid Coupling Phase |

| 15 | 0.550 | Approaching Completion |

| 30 | 0.650 | Plateauing |

Mitigation of Side Reactions Associated with ODhbt Esters in Peptide Synthesis

While active esters are designed to minimize side reactions, none are entirely immune. The primary side reaction of concern during any peptide coupling is racemization. The α-carbon of an activated amino acid is susceptible to deprotonation, especially in the presence of a base, which can lead to a loss of stereochemical purity.

HODhbt, much like its well-known analogue 1-hydroxybenzotriazole (B26582) (HOBt), is an effective racemization suppressant. luxembourg-bio.com The mechanism involves the rapid conversion of a highly reactive intermediate (like an O-acylisourea if a carbodiimide (B86325) were used for in-situ activation) into the more stable, yet still reactive, ODhbt active ester. This ester is less susceptible to racemization via oxazolone (B7731731) formation than more highly activated intermediates. By using a pre-formed, purified active ester like this compound, the risk of side reactions from the activation step itself is eliminated.

However, HODhbt itself has been associated with a specific side reaction involving the potential for ring-opening. luxembourg-bio.com This can lead to the formation of undesired by-products. Careful control of reaction conditions, such as avoiding unnecessarily prolonged reaction times or excessive temperatures, is crucial to mitigate this and other potential degradation pathways.

Stereochemical Purity Assessment Methodologies

Ensuring the stereochemical integrity of the final peptide is paramount. For peptides containing allo-threonine, it is necessary to confirm that no epimerization has occurred at the α- or β-carbon during synthesis. The most common and reliable method for this assessment is chiral High-Performance Liquid Chromatography (HPLC).

To perform the analysis, the final peptide is completely hydrolyzed into its constituent amino acids using strong acid (e.g., 6N HCl). The resulting amino acid mixture is then derivatized with a chiral derivatizing agent, such as Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). bachem.com This process converts the enantiomeric amino acids into diastereomeric pairs, which can then be separated and quantified on a standard reversed-phase HPLC column. By comparing the retention times and peak areas to those of authentic standards of all four stereoisomers of threonine (L-Thr, D-Thr, L-allo-Thr, D-allo-Thr), the degree of racemization or epimerization can be precisely determined.

Table 4: Example HPLC Methodologies for Stereochemical Analysis of allo-Threonine

| Method | Derivatizing Agent | Column Type | Detection | Key Advantage |

|---|---|---|---|---|

| Marfey's Method | FDAA | Reversed-Phase C18 | UV (e.g., 340 nm) | High enantioselectivity for a wide range of amino acids. bachem.com |

| Fluorescent Derivatization | NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole) | Reversed-Phase + Chiral Column | Fluorescence | High sensitivity, allowing for detection of fmol-level quantities. luxembourg-bio.com |

| Direct Chiral HPLC | None | Chiral Stationary Phase (e.g., Teicoplanin-based) | UV or MS | Avoids derivatization step, simplifying sample preparation. nih.gov |

Emerging Trends and Future Research Directions

Development of Novel ODhbt-Based Activating Reagents and Derivatives

The foundation of efficient peptide synthesis lies in the activation of carboxylic acids to facilitate amide bond formation. For decades, additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) have been staples in carbodiimide-mediated coupling. luxembourg-bio.com However, safety concerns regarding the potentially explosive nature of benzotriazole-based reagents have spurred the development of safer and more efficient alternatives. luxembourg-bio.comglobalresearchonline.net

ODhbt esters, derived from 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt), have emerged as highly reactive intermediates that can accelerate coupling reactions more effectively than HOBt esters. bachem.com The development of standalone coupling reagents incorporating the HOOBt core has been a significant advancement. A prime example is 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), which has proven to be a highly effective coupling reagent for both solution-phase and solid-phase peptide synthesis. nih.govluxembourg-bio.com Research has demonstrated that DEPBT-mediated couplings exhibit remarkable resistance to racemization, a critical factor in maintaining the chiral integrity of the final peptide product. nih.govluxembourg-bio.com

Future research is trending towards the design of new phosphonium (B103445) and aminium salts based on the ODhbt moiety. The goal is to create next-generation reagents with enhanced solubility, superior activation efficiency, and an improved safety profile, further displacing older, more hazardous compounds.

Table 1: Comparison of Common Peptide Synthesis Additives

| Additive | pKa | Key Characteristics | Safety Profile |

| HOBt | 4.60 | Standard additive, forms OBt active esters. luxembourg-bio.com | Reclassified as potentially explosive, shipping restrictions apply. bachem.com |

| HOAt | 3.28 | More acidic than HOBt, accelerates coupling and suppresses racemization. luxembourg-bio.com | Potentially explosive. luxembourg-bio.com |

| OxymaPure | 4.60 | Non-explosive HOBt alternative with comparable or superior performance. luxembourg-bio.comsigmaaldrich.com | Considered a safer, non-hazardous alternative. globalresearchonline.net |

| HOOBt | N/A | Parent compound for ODhbt esters; esters are more reactive than OBt esters. bachem.com | Less hazardous safety profile compared to HOBt/HOAt. globalresearchonline.net |

Integration of ODhbt Chemistry into Chemo-Enzymatic Peptide Synthesis (CEPS)

Chemo-Enzymatic Peptide Synthesis (CEPS) is a powerful technology that merges the precision of chemical synthesis for creating peptide fragments with the high specificity of enzymatic ligation to assemble them into larger peptides or proteins. qyaobio.com This approach avoids harsh reaction conditions and complex protection-deprotection schemes typical of purely chemical methods. nih.gov

CEPS can operate under kinetic control, where an activated C-terminal ester of one peptide fragment serves as an acyl donor for an enzyme-catalyzed reaction with the N-terminus of another fragment. nih.gov The efficiency of this step hinges on the reactivity of the active ester. Given that ODhbt esters are known for their high reactivity, Fmoc-allo-Thr(tBu)-ODhbt and similar derivatives represent ideal candidates for exploration as acyl donors in kinetically controlled CEPS.

The integration of highly activated and stable ODhbt esters could offer several advantages:

Higher Yields: Efficient acyl transfer could improve ligation yields and minimize competing hydrolysis of the active ester. qyaobio.com

Broader Substrate Scope: The use of robust active esters may broaden the range of peptide sequences that can be efficiently ligated by enzymes like papain, α-chymotrypsin, or engineered proteases. nih.gov

This convergence of advanced active ester chemistry and enzymatic catalysis is a promising frontier for the efficient and scalable production of complex therapeutic peptides. qyaobio.comorganic-chemistry.org

Computational and Theoretical Investigations of ODhbt-Mediated Coupling Mechanisms

While the empirical benefits of ODhbt-based reagents like DEPBT are well-documented, a detailed understanding of the underlying reaction mechanisms at the molecular level is still emerging. nih.gov Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the energetics, transition states, and reaction pathways of complex chemical processes. researchgate.netmdpi.com

Currently, there is a scarcity of specific DFT studies focused on the ODhbt-mediated coupling mechanism. Future theoretical investigations could provide invaluable insights into:

Activation Pathway: Elucidating the precise mechanism by which the amino acid's carboxyl group is activated and the ODhbt ester is formed.

Leaving Group Potential: Quantifying the properties of the ODhbt anion as a leaving group compared to HOBt, HOAt, and Oxyma, thereby explaining its enhanced reactivity.

Racemization Suppression: Modeling the transition states for both productive peptide bond formation and undesirable racemization pathways to understand why ODhbt-based methods are so effective at preserving stereochemical purity. researchgate.net

Such studies, mirroring those performed on other benzotriazole (B28993) systems, would enable the rational design of new, more efficient activating reagents with tailored reactivity and selectivity. researchgate.netbozok.edu.tr

Exploration of this compound in Non-Peptide Organic Synthesis

The utility of highly activated amino acid derivatives is not confined to peptide synthesis. The principles of carboxylic acid activation are fundamental to a wide range of organic transformations. Reagents that excel at forming amide bonds are often adaptable for the synthesis of other functionalities, such as esters, especially in challenging contexts like macrolactonization. organic-chemistry.org

The potent activating nature of the ODhbt ester in this compound makes it an attractive candidate for applications beyond peptide coupling. For instance, the reagent DEPBT, which operates via an ODhbt-active ester intermediate, has been successfully employed in the total synthesis of complex natural products to form critical amide bonds. nih.govluxembourg-bio.com This demonstrates the robustness of the activation method for sterically hindered or sensitive substrates.

Future research could explore the use of this compound and related compounds in:

Macrolactonization: The formation of large ring lactones, which is often a challenging step in natural product synthesis.

Selective Esterification: Acylating complex molecules bearing multiple hydroxyl groups where high reactivity and selectivity are required.

Synthesis of Peptide Mimics: Creating peptidomimetics where the amide bond is replaced by other functional groups, leveraging the activated ester as a versatile synthetic intermediate.

Strategies for Sustainable and Green Peptide Synthesis Using ODhbt Esters

The pharmaceutical industry is increasingly focused on developing sustainable manufacturing processes that minimize environmental impact. oxfordglobal.com Solid-Phase Peptide Synthesis (SPPS) has traditionally been criticized for its heavy reliance on hazardous solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), and its poor atom economy due to the use of excess reagents. rsc.orgrgdiscovery.com

The adoption of greener principles in peptide synthesis focuses on two main areas: the use of safer solvents and the development of more efficient and less hazardous reagents. advancedchemtech.comnih.govbiotage.com ODhbt esters can play a role in this transition. The parent compound, HOOBt, offers a better safety profile than the potentially explosive HOBt and HOAt, aligning with the principle of using inherently safer chemicals. globalresearchonline.net

Furthermore, the high reactivity of ODhbt esters contributes to sustainability by:

Improving Efficiency: Faster and more complete coupling reactions can reduce the need for large excesses of amino acids and coupling reagents, thus minimizing waste. nih.gov

Reducing Reaction Times: Shorter reaction cycles decrease energy consumption, particularly in automated and microwave-assisted synthesis.

Enabling Greener Solvents: The high reactivity may compensate for slower reaction kinetics in more environmentally benign solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or N-butylpyrrolidone (NBP), facilitating the move away from DMF. rgdiscovery.comhilarispublisher.com

Future work will focus on optimizing SPPS protocols that combine ODhbt-based activation with green solvent systems to create a truly sustainable peptide manufacturing platform. rsc.orgeuroapi.com

Q & A

Q. What are the optimal synthetic conditions for incorporating Fmoc-allo-Thr(tBu)-ODhbt into solid-phase peptide synthesis (SPPS)?

The synthesis typically employs carbodiimide-based coupling reagents (e.g., HOBt/DIC) under inert conditions to minimize racemization. The tert-butyl (tBu) group protects the hydroxyl side chain during acidic cleavage (e.g., TFA treatment), while the Fmoc group is removed with piperidine/DMF for iterative coupling . Reaction efficiency is monitored via Kaiser or chloranil tests for free amine detection.

Q. Which analytical techniques are critical for characterizing this compound purity and identity?

High-performance liquid chromatography (HPLC) with C18 columns is standard for purity assessment, while liquid chromatography-mass spectrometry (LC-MS) confirms molecular weight and detects impurities. Nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) resolves stereochemical integrity, particularly distinguishing allo-Thr from Thr isomers .

Q. How does the tert-butyl group in this compound enhance stability during peptide synthesis?

The tBu group sterically shields the hydroxyl group, preventing undesired side reactions (e.g., oxidation or nucleophilic attack) during coupling or acidic cleavage. It also improves solubility in organic solvents like DCM or DMF, facilitating SPPS workflows .

Q. What are common side reactions during this compound coupling, and how are they mitigated?

Racemization at the α-carbon and incomplete coupling are key issues. Using low-basicity coupling agents (e.g., OxymaPure/DIC) and maintaining reaction temperatures below 25°C minimizes racemization. Double coupling or extended reaction times (1–2 hours) ensure complete amide bond formation .

Advanced Research Questions

Q. How can researchers optimize this compound coupling efficiency in sterically hindered peptide sequences?

Microwave-assisted SPPS enhances coupling kinetics in challenging sequences. Pre-activation of the amino acid with DIC/HOAt in DMF for 5–10 minutes prior to resin addition improves reactivity. Alternatively, pseudoproline dipeptides can reduce steric hindrance in adjacent residues .

Q. What strategies address diastereomer formation during this compound-containing peptide assembly?

Diastereomers arise from epimerization at the β-carbon of allo-Thr. Employing orthogonal protecting groups (e.g., TBS for hydroxyl) and low-epimerization coupling reagents (e.g., PyBOP) reduces this risk. Post-synthesis LC-MS and chiral HPLC differentiate diastereomers, enabling iterative optimization .

Q. How do structural modifications in this compound derivatives affect interactions with biological targets like bitter taste receptors?

Computational docking (e.g., DFT/B3LYP with 6-31G* basis sets) predicts binding energies and steric clashes with receptors like hT2R14. Experimental validation via competitive binding assays (e.g., fluorescence polarization) and ADME profiling (Lipinski/Jorgensen rules) reconciles in silico predictions with empirical data .

Q. What computational methods validate the conformational behavior of this compound in solution?

Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) predict rotational freedom and hydrogen-bonding patterns. NMR-derived coupling constants and NOE correlations validate simulation accuracy .

Q. How can discrepancies between predicted and experimental ADME properties of this compound derivatives be resolved?

Iterative refinement of computational models (e.g., QSAR or machine learning) using experimental LogP, solubility, and permeability data improves predictive accuracy. Parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests provide empirical benchmarks .

Q. What advanced purification techniques ensure high recovery of this compound from complex reaction mixtures?

Preparative HPLC with gradient elution (e.g., 20–80% acetonitrile/0.1% TFA) isolates the target compound. Ion-pair chromatography using heptafluorobutyric acid (HFBA) enhances resolution of charged impurities. Lyophilization preserves stability post-purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.